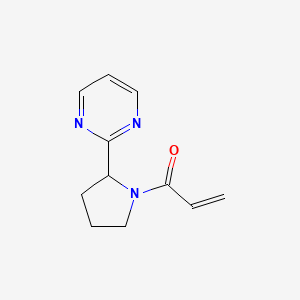
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMCM, and it belongs to the class of thiazole derivatives. DMCM has been found to have a range of biological effects, including anxiolytic, sedative, and anticonvulsant properties. In
Mécanisme D'action
The exact mechanism of action of DMCM is not fully understood. However, it is believed to interact with the GABA-A receptor, which is responsible for the inhibition of neurotransmission in the brain. DMCM enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission, which results in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have several biochemical and physiological effects. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and inhibition of neurotransmission, leading to its sedative and anxiolytic effects. DMCM has also been found to have anticonvulsant properties, which may be due to its ability to enhance GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
DMCM has several advantages for lab experiments. It is a well-characterized compound, and its synthesis has been optimized to increase yield and purity. DMCM has been extensively studied in animal models, which provides a wealth of data for researchers. However, DMCM has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMCM has been found to have some adverse effects, such as respiratory depression, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMCM. One area of research is the development of new analogs of DMCM with improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of DMCM, such as its use in the treatment of anxiety, depression, and seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of DMCM and its effects on neurotransmission. Overall, DMCM has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
DMCM can be synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with thiosemicarbazide. The reaction yields 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine as the final product. The synthesis of DMCM has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. DMCM has been used in animal models to study anxiety, depression, and seizure disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTASESOWMUBMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C2NC(CS2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)





![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)




![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)

